1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-19-12-16(13-25-20(19)29-18-6-11-28-14-18)21(27)26-9-7-22(15-24,8-10-26)17-4-2-1-3-5-17/h1-5,12-13,18H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQSGMZGBSEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Solubility and Lipophilicity: The target compound’s oxolan-3-yloxy group likely improves aqueous solubility compared to thiophene () or fluorophenyl () substituents. However, it may be less lipophilic than the methylsulfanyl group in (XlogP ~5.2 in vs. inferred lower XlogP for the target) .
Electronic Effects: The carbonitrile group in the target compound acts as an electron-withdrawing group, altering the pyridine ring’s electron density. This contrasts with electron-donating groups like butylamino in , which may enhance nucleophilic reactivity .
Pharmacological Implications: Piperidine and piperazine derivatives (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier. The target’s phenylpiperidine moiety may confer similar advantages .
Synthetic Utility: The target’s pyridine-3-carbonyl group is a versatile intermediate, akin to 3-cyanopyridine derivatives in , which are precursors for heterocyclic expansions .
Research Findings and Data
Structural Analysis
- Crystallography : While the target compound lacks published crystallographic data, analogs like and were resolved via X-ray diffraction (SHELX software, ), highlighting planar pyridine cores and substituent conformations critical for activity .
- Steric Effects : The phenylpiperidine group in the target may induce conformational rigidity, similar to the fused pyrazolopyrimidine in , which restricts rotational freedom .
Pharmacokinetic Predictions
- Membrane Permeability : The target’s moderate lipophilicity (inferred from substituents) balances solubility and permeability, contrasting with highly lipophilic fluorophenyl derivatives () .
Biological Activity
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-substituted pyridine ring and a piperidine moiety, suggest diverse biological activities. This article delves into its biological activity, exploring mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
- Molecular Formula : C22H22ClN3O3
- Molecular Weight : 397.88 g/mol
- CAS Number : 1903278-38-5
Structural Features
The compound features:
- A pyridine ring with a chloro substituent.
- An oxolan-3-yloxy group , which may enhance solubility and bioavailability.
- A piperidine ring , which is often associated with various pharmacological activities.
The biological activity of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within various biological pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression.
- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of piperidine have shown efficacy against HIV and other viral infections. The compound's structure suggests it may share similar antiviral properties due to its ability to interact with viral proteins.
Case Study: Antiviral Screening
A study evaluated several piperidine derivatives for their antiviral activity against HIV. The results indicated that compounds similar to 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine exhibited promising antiviral effects, demonstrating a favorable pharmacokinetic profile in vitro .
Antibacterial Activity
The compound has also been assessed for antibacterial properties. Research indicates that piperidine derivatives can exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Pseudomonas aeruginosa | 64 µg/mL |
| 3 | Escherichia coli | 128 µg/mL |
Cytotoxicity
While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. Studies have shown that certain derivatives exhibit moderate cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.
Cytotoxicity Data
In vitro studies demonstrated that the cytotoxic concentration (CC50) for certain piperidine derivatives ranged from 54 to 92 µM in Vero cells .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step functionalization of pyridine and piperidine scaffolds. Key steps include:
- Chlorination and etherification : Introduce the chloro and oxolan-3-yloxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF) .
- Coupling reactions : Utilize carbonylative cross-coupling (e.g., Pd-catalyzed) to attach the pyridine-carbonyl group to the piperidine ring .
- Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .
- Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of oxolan-3-ol for etherification) and reaction time (monitored by TLC/HPLC) .
Q. How can researchers validate the structural integrity of this compound, especially when spectral data (e.g., NMR, MS) show discrepancies?
- Methodological Answer :
- Multi-technique validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-verify functional groups (e.g., nitrile stretch at ~2200 cm) .
- X-ray crystallography : Resolve ambiguous peaks by growing single crystals (e.g., using slow vapor diffusion with dichloromethane/hexane) .
- Contradiction resolution : If MS data conflicts with NMR (e.g., unexpected fragmentation), rerun under milder ionization conditions (ESI instead of EI) and compare with computational predictions (DFT-based spectral simulations) .
Advanced Research Questions
Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for potential kinase inhibition?
- Methodological Answer :
- Functional group modulation : Synthesize analogs by replacing the oxolan-3-yloxy group with other ethers (e.g., tetrahydrofuran variants) or altering the phenylpiperidine nitrile moiety .
- In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR, VEGFR) based on electron-withdrawing groups (e.g., nitrile) and steric effects .
- Biological assays : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) and correlate activity with computational predictions. Use IC values to rank substituent contributions .
Q. How can computational reaction design tools accelerate the optimization of this compound’s synthetic pathway?
- Methodological Answer :
- Quantum chemical modeling : Apply density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., carbonylative coupling) .
- Machine learning (ML) : Train ML models on existing reaction datasets (e.g., USPTO) to recommend solvent/base combinations for improving yield .
- Microreactor systems : Implement flow chemistry for hazardous steps (e.g., chlorination) to enhance safety and reproducibility .
Q. What experimental and analytical approaches resolve contradictions in biological activity data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Standardized protocols : Use validated assay kits (e.g., CellTiter-Glo® for cytotoxicity) and control compounds to minimize inter-lab variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
- Mechanistic studies : Perform time-resolved enzymatic assays or cellular thermal shift assays (CETSA) to confirm target engagement .
Safety and Handling
Q. What are the critical safety considerations when handling this compound, given its structural complexity?
- Methodological Answer :
- Hazard assessment : Review Safety Data Sheets (SDS) for analogous compounds (e.g., piperidine nitriles) to identify risks (e.g., cyanide release under acidic conditions) .
- PPE and ventilation : Use nitrile gloves, fume hoods, and sealed reaction systems to prevent inhalation/contact .
- Waste disposal : Neutralize reaction residues with alkaline peroxide before disposal to degrade nitrile groups .
Data Generation and Reproducibility
Q. How can researchers design statistically robust experiments to evaluate this compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., pH, temperature) in solubility studies. Use software (e.g., JMP, Minitab) to analyze interactions .
- LogP determination : Compare shake-flask method with computational estimates (e.g., ACD/Labs) and validate via HPLC retention time correlation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
